tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl N-(7-bicyclo[4.1.0]heptanyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-10-8-6-4-5-7-9(8)10/h8-10H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
YPAWFWBEKKCYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
The synthesis of tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate typically involves two primary steps:
- Construction of the Bicyclo[4.1.0]heptane Core
- Introduction of the tert-Butyl Carbamate Group
Bicyclo[4.1.0]heptane Core Formation
The norcarane skeleton is often synthesized via cyclopropanation or ring-closing metathesis . Key methods include:
Cyclopropanation of Cyclohexene Derivatives
- Simmons-Smith Reaction : Cyclohexene derivatives react with diiodomethane and a zinc-copper couple to form the bicyclo[4.1.0]heptane structure.
- Transition Metal-Catalyzed Cyclopropanation : Rhodium or palladium catalysts enable stereoselective cyclopropanation of alkenes.
Ring-Closing Metathesis (RCM)
Grubbs catalysts facilitate RCM of diene precursors, though this method is less common for strained bicyclic systems.
Introduction of the Carbamate Group
The Boc group is introduced via carbamate coupling or protection of a pre-existing amine :
Boc Protection of a Bicyclic Amine
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP, triethylamine).
- Conditions : Dichloromethane or THF at 0–25°C.
- Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc anhydride.
Direct Carbamate Formation
Detailed Synthetic Procedures
Method 1: Cyclopropanation Followed by Boc Protection
Step 1: Synthesis of Bicyclo[4.1.0]heptan-7-amine
- Starting Material : Cyclohexene oxide.
- Reagents : Ammonia or ammonium chloride, zinc dust.
- Procedure :
Step 2: Boc Protection
Optimization and Challenges
Solvent and Temperature Effects
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation + Boc | 72–85 | ≥95 | Scalable, minimal byproducts | Requires toxic reagents (e.g., Zn) |
| Reductive Amination | 65–78 | 90–94 | Avoids cyclopropanation step | Lower stereoselectivity |
| DIBAH Reduction | 68–76 | 92–96 | High selectivity for ketone reduction | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | CAS No. | Bicyclo System | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 1870325-81-7 | [4.1.0] | C₁₂H₂₁NO₂ | 211.30 | Carbamate at C7 |
| tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride | 2682112-63-4 | [2.2.1] | C₁₁H₂₁ClN₂O₂ | 248.75 | Hydrochloride salt, aza group at C7 |
| tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 161157-50-2 | [4.1.0] | C₁₁H₁₉NO₃ | 213.28 | Oxa (O) at C7, aza (N) at C3 |
| tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate | 153789-13-0 | [4.1.0] | C₁₁H₁₉NO₂ | 197.27 | Aza group at C7, carboxylate |
| tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate | 2381171-65-7 | [2.2.1] | C₁₁H₂₀N₂O₂ | 220.29 | Chiral centers (1R,2R,4S) |
Key Observations :
Functional Groups: The hydrochloride salt in C₁₁H₂₁ClN₂O₂ (CAS 2682112-63-4) improves aqueous solubility but requires inert storage conditions . The oxa-aza combination in C₁₁H₁₉NO₃ (CAS 161157-50-2) introduces polarity, likely altering pharmacokinetic profiles .
Molecular Weight: Smaller analogs (e.g., C₁₁H₁₉NO₂, 197.27 g/mol) may exhibit better bioavailability, whereas higher weights (e.g., 248.75 g/mol for hydrochloride salts) could impact membrane permeability .
Physicochemical and Stability Comparisons
Table 2: Stability and Handling Requirements
Key Findings :
- The target compound’s stability at 2–8°C without inert conditions contrasts with the hydrochloride derivative’s sensitivity, necessitating stringent handling .
- Compounds with heteroatoms (e.g., oxa, aza) may exhibit divergent solubility and reactivity, influencing their utility in specific reactions .
Biological Activity
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.27 g/mol. The compound features a bicyclic framework that contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may vary based on starting materials and desired purity levels. The synthetic routes often include the formation of the bicyclic structure followed by carbamate formation through reaction with isocyanates or carbamic acid derivatives.
Biological Activity
Research indicates that compounds related to the bicyclo[4.1.0]heptane structure exhibit various biological activities, including:
- MCH Receptor Activity : Studies have shown that analogs retain activity at the Melanin-Concentrating Hormone Receptor 1 (MCH R1) while displaying reduced hERG liabilities, which are critical for cardiovascular safety in drug development .
- Anti-inflammatory Properties : Compounds targeting NF-κB pathways have been investigated for their potential in treating inflammation-related diseases, suggesting that derivatives of bicyclo[4.1.0]heptane may also exhibit similar effects .
Case Studies
- MCH R1 Antagonists : A study synthesized new analogs of bicyclo[4.1.0]heptane derivatives, demonstrating significant MCH R1 antagonistic activity with reduced side effects, indicating potential for development as therapeutic agents for obesity and metabolic disorders .
- NF-κB Inhibition : Research into inhibitors of NF-κB has highlighted the importance of structural modifications in enhancing biological efficacy against various inflammatory conditions .
Implications for Drug Development
The unique structural features of this compound suggest that it may serve as a valuable scaffold in drug design, particularly for conditions related to metabolic syndrome and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
